![molecular formula C16H22ClNO5 B4093908 N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093908.png)
N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid
Übersicht
Beschreibung
N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound with a complex structure that includes a chlorinated phenoxy group, an ethyl linker, and a cyclopentanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine typically involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory responses and pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-methylphenoxyacetic acid: A related compound with herbicidal properties.
N-(2-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Another compound with similar structural features but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest .
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-11-6-7-14(13(15)10-11)17-9-8-16-12-4-2-3-5-12;3-1(4)2(5)6/h6-7,10,12,16H,2-5,8-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBAPRMRCVZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC2CCCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


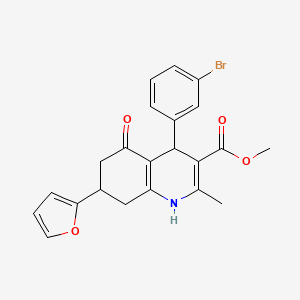

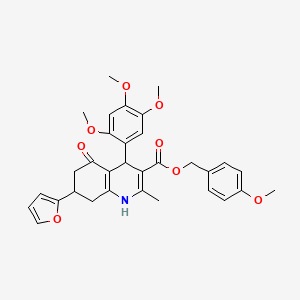
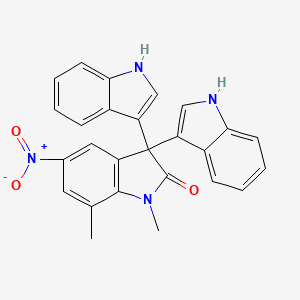
![N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B4093872.png)
![2-[4-(4-methylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093875.png)
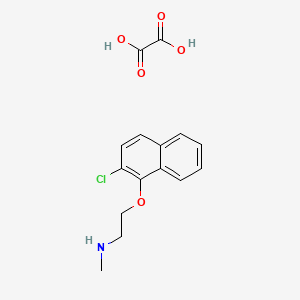
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide](/img/structure/B4093885.png)
![2-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093889.png)
![2-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093893.png)
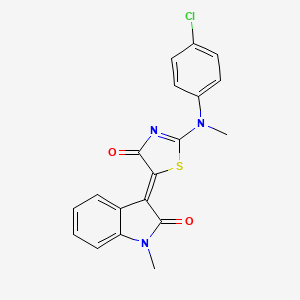
![N-[3-(4-tert-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4093911.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4093917.png)
![1-[3-(2,4-Dimethyl-6-prop-2-enylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093925.png)
